Cas no 2097860-03-0 (N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide)
![N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide structure](https://www.kuujia.com/scimg/cas/2097860-03-0x500.png)
N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide
- N-(6-pyridin-4-ylpyridin-3-yl)-1,3-benzodioxole-5-carboxamide
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- Inchi: 1S/C18H13N3O3/c22-18(13-1-4-16-17(9-13)24-11-23-16)21-14-2-3-15(20-10-14)12-5-7-19-8-6-12/h1-10H,11H2,(H,21,22)
- InChI Key: NUKPHXAHOKSTTH-UHFFFAOYSA-N
- SMILES: O1COC2C=CC(C(NC3=CN=C(C=C3)C3C=CN=CC=3)=O)=CC1=2
Computed Properties
- Exact Mass: 319.09569129 g/mol
- Monoisotopic Mass: 319.09569129 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 441
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 73.3
- Molecular Weight: 319.3
N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6560-6364-50mg |
N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide |
2097860-03-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6560-6364-1mg |
N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide |
2097860-03-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6560-6364-5mg |
N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide |
2097860-03-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6560-6364-2μmol |
N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide |
2097860-03-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6560-6364-10mg |
N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide |
2097860-03-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6560-6364-30mg |
N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide |
2097860-03-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6560-6364-20μmol |
N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide |
2097860-03-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6560-6364-4mg |
N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide |
2097860-03-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6560-6364-15mg |
N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide |
2097860-03-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6560-6364-40mg |
N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide |
2097860-03-0 | 40mg |
$140.0 | 2023-09-08 |
N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide Related Literature
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
Additional information on N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide
Introduction to N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide (CAS No. 2097860-03-0)
N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide, identified by its CAS number 2097860-03-0, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by the integration of two distinct structural motifs: a bipyridine moiety and a benzodioxole core, each contributing unique properties that make it a promising candidate for various applications.
The bipyridine moiety, a key feature of this compound, is well-known for its ability to form stable complexes with metal ions. This property has been extensively exploited in coordination chemistry and catalysis. In particular, bipyridine-based ligands have been widely used in the development of transition metal catalysts, which play a crucial role in organic synthesis and industrial processes. The presence of the 2,4'-bipyridine unit in N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide suggests that this compound may exhibit similar coordination capabilities, making it a potential tool for designing novel catalytic systems.
The second major component of this compound is the 2H-1,3-benzodioxole, also known as 1,3-dioxolo[4,5-h]pyrazin-2(3H)-one. This heterocyclic scaffold is known for its biological activity and has been reported to possess properties such as antimicrobial and anti-inflammatory effects. The benzodioxole ring system is structurally related to flavonoids and other natural products that have demonstrated significant pharmacological activity. The incorporation of this motif into N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide may contribute to its potential biological functions by enhancing its interactions with biological targets.
The carboxamide functional group at the 5-position of the benzodioxole ring further diversifies the chemical properties of this compound. Carboxamides are well-known for their ability to participate in hydrogen bonding interactions, which can be crucial for binding to biological targets such as proteins and enzymes. This feature makes N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide a promising candidate for drug discovery efforts aimed at developing small molecule inhibitors or modulators.
In recent years, there has been growing interest in the development of hybrid compounds that combine multiple structural motifs to achieve enhanced biological activity. The combination of the bipyridine and benzodioxole units in N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide aligns with this trend and suggests that this compound may exhibit multiple modes of action. Such multifunctional molecules are particularly attractive in drug development because they can potentially target multiple pathways simultaneously, leading to increased efficacy and reduced side effects.
The potential applications of N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide extend beyond pharmaceuticals. For instance, its coordination capabilities with metal ions make it a candidate for use in materials science applications such as luminescent sensors or catalysts. Additionally, the presence of both hydrophilic and hydrophobic regions due to the combination of these structural motifs could make it suitable for use in drug delivery systems.
The synthesis of N-{[bipyridine derivatives have been extensively studied due to their utility in coordination chemistry and catalysis.] Bipyridine-based ligands are typically synthesized through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck couplings. Similarly,
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